Boc-L-Tyr(Propargyl)-OH DCHA
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Overview
Description
Boc-L-Tyr(Propargyl)-OH DCHA: is a compound that combines the tert-butoxycarbonyl (Boc) protecting group with L-tyrosine and a propargyl group. The DCHA (dicyclohexylamine) component is often used as a counterion to enhance the solubility and stability of the compound. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Boc-L-Tyr(Propargyl)-OH DCHA, also known as N-BOC-L-Tyr, is a derivative of the amino acid tyrosine
Mode of Action
It’s known that the compound is used in the synthesis of peptides . The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 0-8 °C to maintain its stability . Furthermore, the compound’s efficacy in peptide synthesis can be influenced by factors such as pH, temperature, and the presence of other reactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(Propargyl)-OH DCHA typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by the introduction of a propargyl group. The reaction conditions often involve the use of tert-butoxycarbonyl anhydride (Boc2O) and a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The propargyl group is introduced using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated peptide synthesizers and solid-phase synthesis techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-L-Tyr(Propargyl)-OH DCHA undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of propargyl aldehyde or propargylic acid.
Reduction: Formation of saturated tyrosine derivatives.
Substitution: Formation of azido or thiol-substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: Boc-L-Tyr(Propargyl)-OH DCHA is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Boc protecting group is stable under basic conditions and can be removed under acidic conditions, making it ideal for stepwise peptide assembly.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The propargyl group can be used for click chemistry, allowing for the attachment of various biochemical probes.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The propargyl group can be modified to enhance the pharmacokinetic properties of the peptides.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also used in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
Boc-L-Tyr-OH: This compound lacks the propargyl group and is used primarily for peptide synthesis.
Fmoc-L-Tyr(Propargyl)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-L-Tyr(2-Br-Z)-MBHA Resin: This resin-bound compound is used in solid-phase peptide synthesis.
Uniqueness: Boc-L-Tyr(Propargyl)-OH DCHA is unique due to the presence of the propargyl group, which allows for click chemistry applications. The combination of Boc protection and DCHA counterion enhances its stability and solubility, making it highly versatile for various scientific research applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.C12H23N/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXAIKEIVCIIC-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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